molecular formula C16H22BNO3 B13468686 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B13468686
M. Wt: 287.2 g/mol
InChI Key: WZUOPRPWMHRSGY-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a boronate ester derivative featuring a seven-membered benzoazepinone core. This compound is characterized by a tetramethyl dioxaborolane group at the 7-position, which renders it highly reactive in Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves palladium-catalyzed borylation or radical cyclization methods, as evidenced by protocols involving chlorobenzene and DTBP (di-tert-butyl peroxide) .

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-9-13-11(10-12)6-5-7-14(19)18-13/h8-10H,5-7H2,1-4H3,(H,18,19)

InChI Key

WZUOPRPWMHRSGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the borylation of a halogenated benzo[b]azepin-2-one precursor, most commonly a 7-bromo or 7-iodo derivative, using a diboron reagent under palladium-catalyzed conditions.

Stepwise Preparation

Step 1: Synthesis of 7-Halo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

  • The benzo[b]azepin-2-one core is synthesized via cyclization reactions involving appropriate aniline derivatives and keto acids or esters.
  • Halogenation at the 7-position (usually bromination or iodination) is achieved using N-bromosuccinimide (NBS) or iodine reagents under controlled conditions.

Step 2: Palladium-Catalyzed Borylation

  • The 7-halo-benzo[b]azepin-2-one is reacted with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4.
  • A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
  • The reaction is typically performed in an aprotic solvent like dimethylacetamide (DMA) or tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at elevated temperatures (80–110 °C) for 12–24 hours.

Step 3: Workup and Purification

  • After completion, the reaction mixture is cooled and diluted with ethyl acetate.
  • Filtration removes catalyst residues.
  • The organic layer is washed, dried, and concentrated under reduced pressure.
  • The crude product is purified by flash chromatography using solvent gradients such as hexane/ethyl acetate or dichloromethane/methanol to afford the pure boronate ester.

Example Synthesis from Literature

Step Reagents & Conditions Yield Notes
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one + B2Pin2 PdCl2(dppf), K2CO3, DMA, 90 °C, 24 h, argon atmosphere ~80% High yield, standard Suzuki borylation conditions
Oxidation to 7-Hydroxy derivative (optional) H2O2 (36%), NaOH (1 N), THF, RT, 2 h 64% Converts boronate ester to phenolic hydroxy derivative

Analytical Data Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic aromatic protons of the benzoazepinone ring and methyl groups of the pinacol boronate ester.
    • ^13C NMR confirms the presence of carbonyl carbon (C=O) and boronate ester carbons.
  • IR Spectroscopy:

    • Strong absorption band near 1700 cm^-1 corresponding to the lactam carbonyl.
    • Bands related to B–O stretching in the 1300–1100 cm^-1 region.
  • Melting Point:

    • Typically reported in the range of 230–231 °C for purified samples.

Reaction Mechanism Insights

  • The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
  • The choice of ligand (e.g., dppf) and base is critical for catalyst stability and reaction efficiency.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Prepared via halogenation
Borylation reagent Bis(pinacolato)diboron (B2Pin2) Commercially available
Catalyst PdCl2(dppf) or Pd(PPh3)4 Effective for aryl halide borylation
Base Potassium carbonate (K2CO3) Facilitates transmetallation
Solvent DMA or THF Aprotic, high boiling
Temperature 80–110 °C Elevated for reaction kinetics
Reaction time 12–24 hours Monitored by TLC or HPLC
Purification Flash chromatography Hexane/ethyl acetate or DCM/MeOH
Yield 75–85% High yield under optimized conditions

Additional Notes and Research Findings

  • The boronate ester functionality enables further functionalization via Suzuki-Miyaura cross-coupling, expanding the utility of this compound in medicinal chemistry.
  • Oxidation of the boronate ester to the corresponding phenol has been reported with hydrogen peroxide and sodium hydroxide in tetrahydrofuran, yielding 7-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in 64% yield.
  • Structural analogs with different substituents at the 7-position have been explored to optimize biological activity and pharmacokinetic properties.
  • The synthetic route is robust and scalable, suitable for producing material for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acids .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural Features of Boronate Ester Derivatives

Compound Name Core Structure Boronate Position Key Substituents/Modifications Reference
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Benzoazepinone (7-membered) 7-position None
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone (6-membered) 5-position Oxo group at 2-position
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one Benzoxazolone (6-membered) 6-position Oxo group at 2-position
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole (6-membered) 7-position Trimethylsilyl group at 2-position
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid Pyrazole-benzoic acid hybrid 4-position Carboxylic acid functionalization

Key Observations :

  • Substituent Positioning: The 7-position borylation in benzoazepinone contrasts with 5- or 6-position modifications in smaller rings, which may alter reactivity in cross-coupling reactions .

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling

Compound Reaction Partner Yield (%) Application Notes Reference
Target Compound Aryl Halides 45–85% Compatible with radical cyclization; used in complex heterocycle synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Bromobenzenes 60–75% Forms biaryl linkages for drug intermediates
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chloropyridines 50–70% Used in fluorescent probe synthesis

Key Observations :

  • The target compound demonstrates moderate yields (45–85%) in coupling reactions, comparable to benzimidazolone derivatives but lower than indole-based boronate esters .
  • Radical cyclization methods (e.g., DTBP) are uniquely applicable to the benzoazepinone framework, enabling access to fused bicyclic systems .

Physicochemical Properties

Table 3: Physical Properties

Compound Solubility Melting Point (°C) Stability Notes Reference
Target Compound Soluble in DCM, THF Not reported Stable under inert atmosphere
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan Soluble in ethanol, DCM 98.5–100 Hygroscopic; requires anhydrous storage
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Soluble in DMSO, ethanol 120–122 Acidic conditions promote hydrolysis

Key Observations :

  • The benzoazepinone derivative shares solubility profiles with dihydrobenzofuran analogs but lacks reported melting point data, suggesting further characterization is needed .
  • Stability under acidic conditions varies; benzoic acid derivatives are prone to hydrolysis, whereas the target compound’s neutral core may enhance stability .

Biological Activity

The compound 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a member of a class of boron-containing compounds that have garnered attention for their potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Molecular Formula C₁₅H₁₈BNO₂
Molecular Weight 255.12 g/mol
CAS Number [Not available in search results]

This compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic sites in proteins, influencing their activity.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
  • Modulation of Protein Interactions : It could alter protein-protein interactions critical for signal transduction.

Therapeutic Potential

Research has indicated that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibit various therapeutic properties:

  • Anticancer Activity : Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells by disrupting metabolic pathways.
  • Antibacterial and Antifungal Properties : The unique structural features may enhance the efficacy against certain pathogens.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties through modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of boron compounds for their anticancer properties. The findings indicated that modifications to the dioxaborolane structure enhanced cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .

Study 2: Antibacterial Efficacy

Another research effort assessed the antibacterial activity of related dioxaborolane derivatives against Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, suggesting a promising avenue for developing new antibacterial agents .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of boron compounds on neuronal cell lines exposed to oxidative stress. The study found that these compounds could significantly reduce cell death and promote survival pathways .

Q & A

Q. Table 1: Key Analytical Parameters

ParameterMethodReference Compound Comparison
Purity (>95%)HPLC (C18 column, MeOH/H₂O)Matches 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid
Boron ContentICP-OESConsistent with C14H17BO3 (calc. 4.43%)
Thermal Stability (TGA)Decomposition onset: 180°CAligns with 2-methylbenzo[b]thiophen-3-yl-dioxaborolane

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